molecular formula C22H18F4N2O3S B286211 2-(N-benzyl-4-fluorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(N-benzyl-4-fluorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B286211
M. Wt: 466.4 g/mol
InChI Key: AWMJIMIMNDWUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-benzyl-4-fluorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes benzyl, fluorophenyl, sulfonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzyl-4-fluorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the glycinamide backbone, followed by the introduction of the benzyl, fluorophenyl, sulfonyl, and trifluoromethyl groups through various chemical reactions. Common reagents used in these reactions include benzyl chloride, 4-fluorobenzenesulfonyl chloride, and 3-(trifluoromethyl)aniline. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the compound. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(N-benzyl-4-fluorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

2-(N-benzyl-4-fluorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-benzyl-4-fluorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide

Uniqueness

2-(N-benzyl-4-fluorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18F4N2O3S

Molecular Weight

466.4 g/mol

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H18F4N2O3S/c23-18-9-11-20(12-10-18)32(30,31)28(14-16-5-2-1-3-6-16)15-21(29)27-19-8-4-7-17(13-19)22(24,25)26/h1-13H,14-15H2,(H,27,29)

InChI Key

AWMJIMIMNDWUCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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